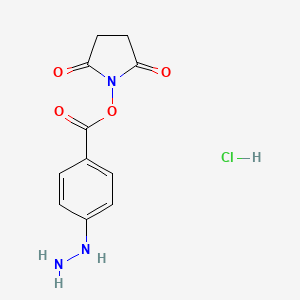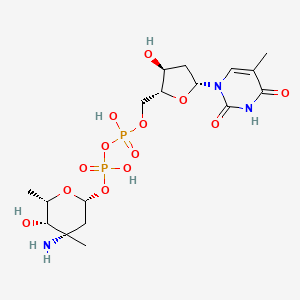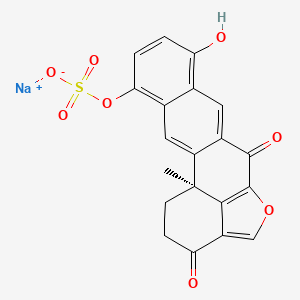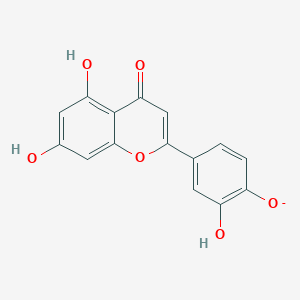
2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-olate luteolin-7-olate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-olate luteolin-7-olate(1-) is a flavonoid oxoanion that is the conjugate base of luteolin, arising from selective deprotonation of the 7-hydroxy group. It is a conjugate base of a luteolin.
Aplicaciones Científicas De Investigación
DAT Agonistic Potential
Luteolin, including its derivatives, has been recognized for its dopamine transporter (DAT) agonistic activities. Novel luteolin derivatives exhibit notable potency as DAT agonists, suggesting their potential in neurological research and drug development (Zhang et al., 2010).
Cytotoxic Properties
Certain compounds structurally related to luteolin have displayed cytotoxic activities against various human cancer cell lines. This positions luteolin and its analogs as potential candidates for cancer research and therapy (Hussein et al., 2005).
Antioxidant Activity
Compounds structurally similar to luteolin, isolated from different plant sources, have demonstrated significant antioxidant activities. This points to the potential role of luteolin in oxidative stress-related research and its therapeutic applications (Ibrahim & Mohamed, 2015).
Antibacterial Potential
Luteolin derivatives have shown promising results as antibacterial agents against various bacterial strains, indicating their potential in antimicrobial research and drug development (Lv et al., 2009).
Impact on Cellular Apoptosis
Luteolin has been observed to induce apoptosis in certain cancer cells, specifically by activating endoplasmic reticulum stress sensors. This positions luteolin as a compound of interest in cancer therapeutics and research relating to neurodegenerative diseases (Kwon et al., 2017).
Propiedades
Fórmula molecular |
C15H9O6- |
|---|---|
Peso molecular |
285.23 g/mol |
Nombre IUPAC |
4-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenolate |
InChI |
InChI=1S/C15H10O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-6,16-19H/p-1 |
Clave InChI |
IQPNAANSBPBGFQ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1262306.png)

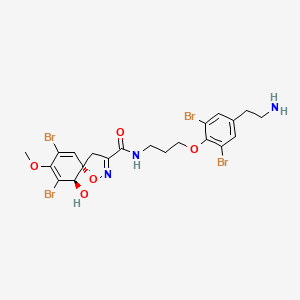

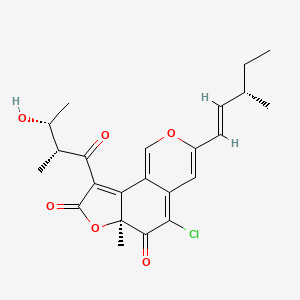
![N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide](/img/structure/B1262312.png)
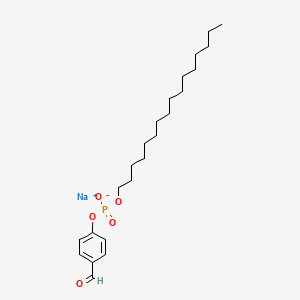

![2,2'-Azobis[n-(2-carboxyethyl)-2-methylpropionamidine] tetrahydrate](/img/structure/B1262318.png)
